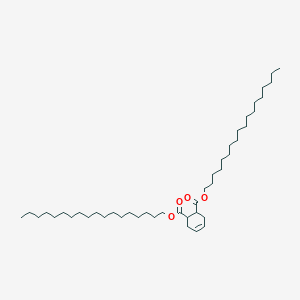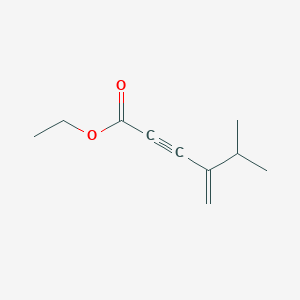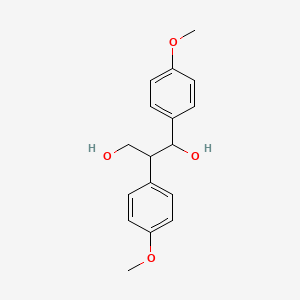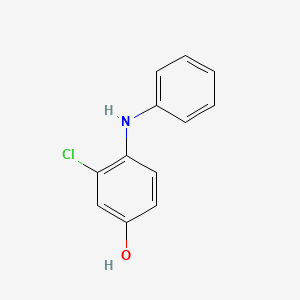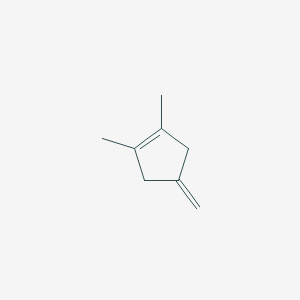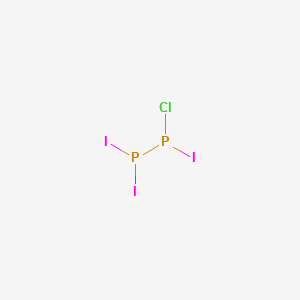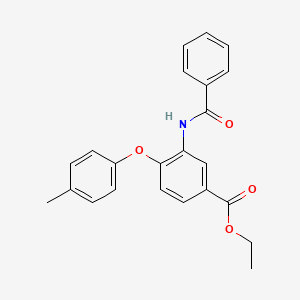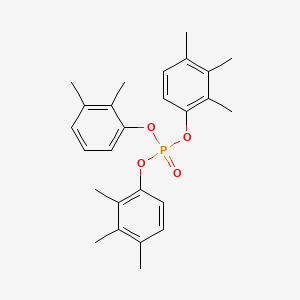
2,3-Dimethylphenyl bis(2,3,4-trimethylphenyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylphenyl bis(2,3,4-trimethylphenyl) phosphate is a chemical compound with the molecular formula C24H27O4P It is a type of organophosphate, which is a class of compounds containing phosphorus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenyl bis(2,3,4-trimethylphenyl) phosphate typically involves the reaction of 2,3-dimethylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,3−dimethylphenol+POCl3+pyridine→2,3−Dimethylphenyl bis(2,3,4−trimethylphenyl)phosphate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum productivity.
化学反応の分析
Types of Reactions
2,3-Dimethylphenyl bis(2,3,4-trimethylphenyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the compound into different organophosphorus derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while reduction can produce various organophosphorus compounds.
科学的研究の応用
2,3-Dimethylphenyl bis(2,3,4-trimethylphenyl) phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dimethylphenyl bis(2,3,4-trimethylphenyl) phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- Bis(2,3-dimethylphenyl) mesitylphosphoramidate
- Bis(2,3-dimethylphenyl) hydrogen phosphate
Uniqueness
2,3-Dimethylphenyl bis(2,3,4-trimethylphenyl) phosphate is unique due to its specific structural arrangement and the presence of multiple methyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
特性
CAS番号 |
84705-95-3 |
|---|---|
分子式 |
C26H31O4P |
分子量 |
438.5 g/mol |
IUPAC名 |
(2,3-dimethylphenyl) bis(2,3,4-trimethylphenyl) phosphate |
InChI |
InChI=1S/C26H31O4P/c1-16-10-9-11-24(21(16)6)28-31(27,29-25-14-12-17(2)19(4)22(25)7)30-26-15-13-18(3)20(5)23(26)8/h9-15H,1-8H3 |
InChIキー |
CWZIUBJMGJZVGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OP(=O)(OC2=C(C(=C(C=C2)C)C)C)OC3=C(C(=C(C=C3)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
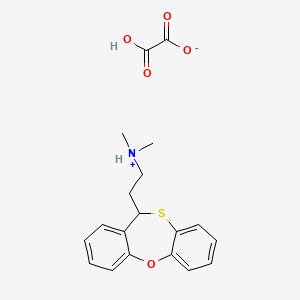
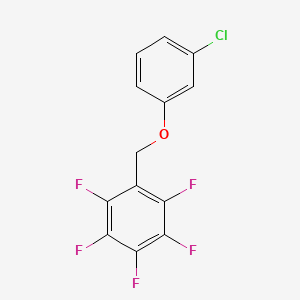
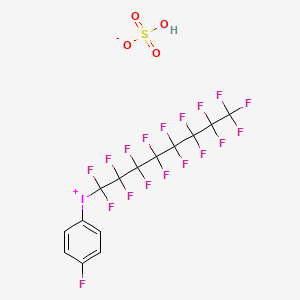
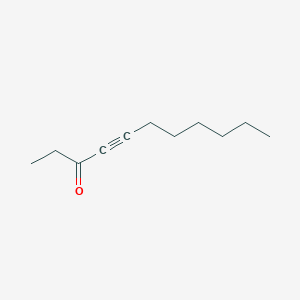
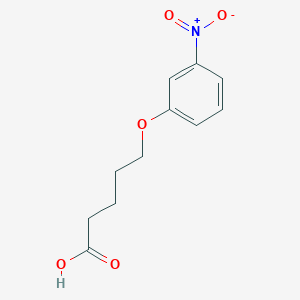
![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
